1,3-Dimethyl-5-(2-thiazolyl)biuret
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Overview
Description
1,3-Dimethyl-5-(2-thiazolyl)biuret is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-thiazolyl)biuret typically involves the reaction of thiazole derivatives with biuret compounds under specific conditions. One common method involves the condensation of 2-aminothiazole with dimethylurea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-thiazolyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-thiazolyl)biuret involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
1,3-Dimethyl-5-(2-thiazolyl)biuret is unique due to its specific structural features and the presence of both dimethyl and thiazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
36305-77-8 |
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Molecular Formula |
C7H12N4O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-carbamoyl-1-methyl-3-(2-methyl-3H-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C7H12N4O2S/c1-7(9-3-4-14-7)10-6(13)11(2)5(8)12/h3-4,9H,1-2H3,(H2,8,12)(H,10,13) |
InChI Key |
YZIAFQKTPBXGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC=CS1)NC(=O)N(C)C(=O)N |
Origin of Product |
United States |
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